molecular formula C23H20N4O4S B2722072 N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-3-phenylbenzo[c]isoxazole-5-carboxamide CAS No. 2034488-86-1

N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-3-phenylbenzo[c]isoxazole-5-carboxamide

Cat. No.: B2722072
CAS No.: 2034488-86-1
M. Wt: 448.5
InChI Key: HVFUQMQSSVLRQT-UHFFFAOYSA-N
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Description

Thiadiazoles are a sub-family of azole compounds. Structurally, they are five-membered heterocyclic compounds containing one sulfur and two nitrogen atoms . Compounds bearing them as a structural motif are fairly common in pharmacology . Benzo[c][1,2,5]thiadiazole motif have been extensively researched for use in photovoltaics or as fluorescent sensors .


Molecular Structure Analysis

Thiadiazoles are five-membered heterocyclic compounds containing one sulfur and two nitrogen atoms. They are aromatic ring by virtue of their two double bonds and the sulfur lone pair .

Scientific Research Applications

Synthesis and Anticancer Activity

Facile Synthesis of Thiazole and Thiadiazole Derivatives :A study by Gomha et al. (2017) explored the synthesis of novel pharmacophores containing the thiazole moiety through facile methods. These compounds demonstrated potent anticancer activities, particularly against Hepatocellular carcinoma cell lines (HepG-2), indicating their potential as therapeutic agents in cancer treatment. The structural and spectral data supported the proposed mechanisms of their formation, highlighting the significance of the thiazole and thiadiazole frameworks in medicinal chemistry (Gomha, Abdelaziz, Kheder, Abdel‐aziz, Alterary, & Mabkhot, 2017).

Anticancer Evaluation of N-(4-{5-[4-(5-Methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides :Ravinaik et al. (2021) designed and synthesized a series of substituted benzamides incorporating the thiazole scaffold, demonstrating moderate to excellent anticancer activity across various cancer cell lines. These compounds were compared to etoposide, a reference drug, showing some derivatives with higher anticancer activities, which points to the versatility of the thiazole core in the development of new anticancer agents (Ravinaik, Rao, Rao, Ramachandran, & Reddy, 2021).

Antimicrobial and Antifungal Activities

Microwave-assisted Synthesis of Hybrid Molecules :Research by Başoğlu et al. (2013) into hybrid molecules containing penicillanic or cephalosporanic acid moieties linked with thiazole nuclei revealed significant antimicrobial, antiurease, and antilipase activities. These findings underline the multifaceted biological activities of thiazole derivatives, offering insights into their potential utility in developing new antimicrobial agents (Başoğlu, Ulker, Alpay‐Karaoglu, & Demirbas, 2013).

Synthesis and Fungicidal Activity of Thiazolyl Carboxamides :A study by Tang Zi-lon (2015) on the synthesis of novel N-(1,3,4-thiadiazolyl) thiazole carboxamides demonstrated moderate fungicidal activity against several fungi. This work emphasizes the potential of thiazole and thiadiazole derivatives as fungicidal agents, adding another dimension to the utility of these compounds in agricultural applications (Tang Zi-lon, 2015).

Future Directions

Thiadiazoles and benzoisoxazoles are areas of active research, particularly in the field of medicinal chemistry. Future research may focus on developing new compounds with these motifs that have improved pharmacological properties .

Properties

IUPAC Name

N-[2-(1-methyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-3-yl)ethyl]-3-phenyl-2,1-benzoxazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N4O4S/c1-26-20-9-5-6-10-21(20)27(32(26,29)30)14-13-24-23(28)17-11-12-19-18(15-17)22(31-25-19)16-7-3-2-4-8-16/h2-12,15H,13-14H2,1H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVFUQMQSSVLRQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2N(S1(=O)=O)CCNC(=O)C3=CC4=C(ON=C4C=C3)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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